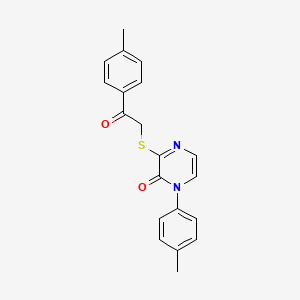
3-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C20H18N2O2S and its molecular weight is 350.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a synthetic compound belonging to the pyrazinone class of heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N2O2S, with a molecular weight of approximately 353.43 g/mol. The compound features a pyrazinone core linked to a thioether moiety, which is believed to play a crucial role in its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives, including compounds like this compound, exhibit a range of biological activities:
- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.95 nM to 49.85 µM .
- Anti-inflammatory Properties : The compound has been studied for its potential to inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase enzymes (COX). This is crucial in the development of anti-inflammatory drugs .
- Antimicrobial Activity : Similar pyrazole derivatives have exhibited antimicrobial properties against various pathogens, including bacteria and fungi, making them candidates for further development in treating infections .
Anticancer Studies
A series of studies have evaluated the anticancer potential of pyrazole derivatives:
- Study by Fan et al. investigated the cytotoxic effects of pyrazole derivatives on A549 cell lines, revealing that certain compounds induced autophagy without apoptosis, indicating a unique mechanism of action .
- Xia et al. synthesized and tested various pyrazole derivatives for their ability to inhibit tumor growth, with some compounds showing IC50 values as low as 26 µM against specific cancer types .
Anti-inflammatory Mechanisms
Research has focused on the structure-activity relationship (SAR) of pyrazole derivatives:
- Bindi et al. reported that certain thienopyrazoles inhibited Aurora-A kinase, which is involved in cell cycle regulation and inflammation processes . This suggests that modifications to the pyrazole structure can enhance anti-inflammatory activity.
Antimicrobial Evaluations
The antimicrobial efficacy of similar compounds has been documented:
- A study highlighted that specific pyrazole derivatives exhibited significant antifungal activity against pathogens like Candida albicans and Aspergillus niger, showcasing their potential as therapeutic agents against fungal infections .
Comparative Data Table
| Activity Type | Compound | Cell Line / Pathogen | IC50 Value (µM) |
|---|---|---|---|
| Anticancer | This compound | A549 (Lung Cancer) | 49.85 |
| MCF7 (Breast Cancer) | 0.95 | ||
| Anti-inflammatory | Thienopyrazoles | Aurora-A Kinase Inhibition | 0.067 |
| Antimicrobial | Various Pyrazole Derivatives | Candida albicans | Not specified |
Case Studies
Several case studies have been conducted focusing on the synthesis and biological evaluation of pyrazole derivatives:
- Antitumor Activity Assessment : A comprehensive study evaluated multiple pyrazole compounds for their antitumor properties using various cancer cell lines, establishing a correlation between structural modifications and biological efficacy.
- In vivo Studies : Some derivatives were tested in animal models to assess their therapeutic potential and safety profiles, providing insights into their pharmacokinetics and pharmacodynamics.
属性
IUPAC Name |
1-(4-methylphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14-3-7-16(8-4-14)18(23)13-25-19-20(24)22(12-11-21-19)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIZQFJURVIFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














